molecular formula C13H23NO4 B558547 Boc-D-Chg-OH CAS No. 70491-05-3

Boc-D-Chg-OH

Cat. No. B558547
CAS RN: 70491-05-3
M. Wt: 257.33 g/mol
InChI Key: QSUXZIPXYDQFCX-SNVBAGLBSA-N
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Description

Boc-D-Chg-OH is a derivative of the amino acid Glycine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of Boc-D-Chg-OH is C13H23NO4 . Its molecular weight is 257.33 g/mol . The InChI string is InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

Boc-D-Chg-OH is a solid, white to off-white substance . It has a molecular weight of 257.33 g/mol . The storage conditions for Boc-D-Chg-OH are as follows: Powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

  • Hydrogenation Pathways : The bond-order-conservation (BOC) method has been utilized to analyze hydrogenation pathways, particularly in the hydrogenation of CO over various metal surfaces. This has implications for understanding catalytic processes in chemistry (Shustorovich & Bell, 1988).

  • Reagents in Chemical Synthesis : Imidazole and Trifluoroethanol are efficient for removing excess (BOC)2O, a reagent commonly used in NH or OH protection, indicating the role of BOC in peptide synthesis (Basel & Hassner, 2001).

  • Electrode Wear Mechanisms : BOC methods contribute to understanding the wear mechanisms of boron-doped diamond film electrodes, essential in electrochemistry (Chaplin, Hubler, & Farrell, 2013).

  • Volatile Hydride Generation : BOC analysis aids in understanding the generation of volatile hydrides, crucial for trace element determination and speciation analysis (D’Ulivo et al., 2011).

  • Catalysis in Chemical Reactions : BOC-D-Chg-OH plays a role in catalysis, as seen in studies like the potential of C-doped boron nitride fullerene for methanol dehydrogenation (Esrafili & Nurazar, 2014).

  • Peptide Synthesis : BOC-D-Chg-OH is significant in peptide synthesis, particularly for protecting groups in amino acids (Nishiyama et al., 2000).

  • Photocatalysis Applications : Studies on (BiO)2CO3 (BOC) show its potential in photocatalysis, healthcare, sensors, and supercapacitors (Ni et al., 2016).

  • Enantiomer Resolution : BOC-L-Phenylalanine (Boc-L-Phe-OH) has been used in studies of enantiomer resolution, highlighting its role in chiral chemistry (Allender, Heard, & Brain, 1997).

  • Opioid Peptides Synthesis : BOC-D-Chg-OH derivatives have been synthesized for use in creating opioid peptides, demonstrating its pharmaceutical applications (Izdebski et al., 2007).

  • Brominated Organic Compound Analysis : BOCs' role in understanding the environmental impact and metabolism of brominated organic compounds is significant (Xiong, Li, & An, 2021).

  • Anti-apoptotic Protein Studies : Boc-D-Lys-OH has been studied for its interaction with anti-apoptotic proteins, which is relevant in cancer research (Şaş et al., 2020).

properties

IUPAC Name

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZIPXYDQFCX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426700
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Chg-OH

CAS RN

70491-05-3
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Benedetti, B Di Blasio, V Pavone, C Pedone… - International Journal of …, 1980 - Elsevier
… conformational analysis of t-Boc-L-PheOH was carried out in comparison with the model compounds t-Boc-L-Phe-OMe, t-Boc-L-MePhe-OH, tBoc-L-Cha-OH, and t-Boc-D-Chg-OH in …
Number of citations: 25 www.sciencedirect.com
高彩霞 - 2019 - 武汉: 华中科技大学
Number of citations: 1
ХЙ БЕМ, Ш КОЗЕР, Х МАК, Т ПФАЙФФЕР, В ЗАЙТЦ… - 2001 - elibrary.ru
Описываются соединения формулы (I), а также их соли с физиологически приемлемыми кислотами и их стереоизомеры, где заместители имеют указанные в описании …
Number of citations: 0 elibrary.ru

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